molecular formula C26H22FN3O2 B14976966 1-(3-fluorobenzyl)-5,8-dimethyl-3-(3-methylphenyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

1-(3-fluorobenzyl)-5,8-dimethyl-3-(3-methylphenyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

Cat. No.: B14976966
M. Wt: 427.5 g/mol
InChI Key: VLDSMOAXMWQYCM-UHFFFAOYSA-N
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Description

1-(3-fluorobenzyl)-5,8-dimethyl-3-(3-methylphenyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is a complex organic compound that belongs to the class of pyrimidoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrimidoindole core with various substituents, including fluorobenzyl, dimethyl, and methylphenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluorobenzyl)-5,8-dimethyl-3-(3-methylphenyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For example, the reaction may start with the condensation of a fluorobenzylamine derivative with a suitable diketone, followed by cyclization and functional group modifications to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include the use of advanced techniques such as microwave-assisted synthesis, which can enhance reaction rates and selectivity. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluorobenzyl)-5,8-dimethyl-3-(3-methylphenyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can modify specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace certain substituents with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or nitro groups.

Scientific Research Applications

1-(3-fluorobenzyl)-5,8-dimethyl-3-(3-methylphenyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anti-cancer, anti-inflammatory, and antimicrobial properties.

    Biological Research: It is used as a tool compound to investigate cellular pathways and molecular targets in various biological systems.

    Chemical Research: The compound serves as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(3-fluorobenzyl)-5,8-dimethyl-3-(3-methylphenyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, in anti-cancer research, the compound may inhibit kinases or other proteins involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorobenzyl)-5,8-dimethyl-3-(3-methylphenyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione
  • 1-(3-bromobenzyl)-5,8-dimethyl-3-(3-methylphenyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione
  • 1-(3-methylbenzyl)-5,8-dimethyl-3-(3-methylphenyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

Uniqueness

1-(3-fluorobenzyl)-5,8-dimethyl-3-(3-methylphenyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is unique due to the presence of the fluorobenzyl group, which can enhance its biological activity and stability. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H22FN3O2

Molecular Weight

427.5 g/mol

IUPAC Name

1-[(3-fluorophenyl)methyl]-5,8-dimethyl-3-(3-methylphenyl)pyrimido[5,4-b]indole-2,4-dione

InChI

InChI=1S/C26H22FN3O2/c1-16-6-4-9-20(12-16)30-25(31)24-23(21-13-17(2)10-11-22(21)28(24)3)29(26(30)32)15-18-7-5-8-19(27)14-18/h4-14H,15H2,1-3H3

InChI Key

VLDSMOAXMWQYCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(C4=C(N3C)C=CC(=C4)C)N(C2=O)CC5=CC(=CC=C5)F

Origin of Product

United States

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